2,3-Difluoro-6-methoxybenzamide

HDAC6 inhibition epigenetics cancer research

2,3-Difluoro-6-methoxybenzamide (886501-57-1) is a di-fluorinated, methoxy-substituted benzamide delivering a unique 2,3-difluoro-6-methoxy positional isomerism unseen in classical 2,6-difluorobenzamide FtsZ inhibitors. This scaffold drives high-potency HDAC6 inhibition (IC₅₀ = 5 nM, 96-fold selectivity over HDAC9) and arrests undifferentiated cell proliferation while inducing monocyte differentiation. For HDAC6-driven epigenetic research, anti-MRSA programs targeting FtsZ, or differentiation-based oncology screening, this compound offers an irreplaceable chemical probe. Its well-characterized in vitro profile and commercial availability (95–98% purity) ensure assay reproducibility and batch-to-batch consistency.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 886501-57-1
Cat. No. B1350890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methoxybenzamide
CAS886501-57-1
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)C(=O)N
InChIInChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyCPANCNBFGMHWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-methoxybenzamide (CAS 886501-57-1) Procurement Baseline and Class Context


2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a di-fluorinated, methoxy-substituted benzamide with molecular formula C₈H₇F₂NO₂ and molecular weight 187.14 g/mol . It is commercially available at purities of 95–98% and is primarily used as a research chemical in academic and industrial laboratories for investigating FtsZ-mediated bacterial cell division inhibition and HDAC6-related pathways [1][2]. The compound′s 2,3-difluoro-6-methoxy substitution pattern distinguishes it from the more extensively studied 2,6-difluorobenzamide FtsZ inhibitor series, creating a unique pharmacological profile that precludes simple substitution with other in-class benzamide derivatives.

Why 2,3-Difluoro-6-methoxybenzamide Cannot Be Substituted with Other In-Class Benzamides


Generic substitution of 2,3-Difluoro-6-methoxybenzamide with other benzamide derivatives fails due to profound, target-specific differences in biological activity driven by fluorine and methoxy positional isomerism. The compound′s 2,3-difluoro substitution pattern is structurally distinct from the well-characterized 2,6-difluorobenzamide FtsZ inhibitors, resulting in divergent SAR profiles that cannot be predicted by class membership alone [1]. Furthermore, the compound demonstrates high-potency HDAC6 inhibition (IC₅₀ = 5 nM) [2], whereas simple positional analogs exhibit marked differences in inhibitory potency and isoform selectivity [3]. Consequently, researchers cannot assume functional equivalence; substitution requires rigorous, assay-specific revalidation.

2,3-Difluoro-6-methoxybenzamide: Quantitative Differentiation Evidence for Procurement Decision-Making


High-Potency HDAC6 Inhibition (IC₅₀ = 5 nM) Versus Structurally Related Comparator

2,3-Difluoro-6-methoxybenzamide demonstrates high-potency inhibition of recombinant human HDAC6, with an IC₅₀ of 5 nM in a fluorogenic deacetylase assay [1]. In contrast, a structurally related analog containing a 2,3-difluoro substitution but differing in the amide side chain exhibits an IC₅₀ of 3200 nM in a comparable HDAC6 assay [2]. This represents a 640-fold difference in potency, underscoring the critical impact of specific structural features on target engagement.

HDAC6 inhibition epigenetics cancer research

HDAC6 Versus HDAC9 Isoform Selectivity Profile

2,3-Difluoro-6-methoxybenzamide displays a marked selectivity window between HDAC6 and HDAC9. It inhibits HDAC6 with an IC₅₀ of 5 nM [1], while its activity against HDAC9 is significantly weaker, with an IC₅₀ of 480 nM [2]. This corresponds to a 96-fold selectivity for HDAC6 over HDAC9.

isoform selectivity HDAC9 off-target profiling

Distinct FtsZ Inhibitory Profile Versus 2,6-Difluorobenzamide Series

2,3-Difluoro-6-methoxybenzamide is identified as an FtsZ inhibitor [1], but its 2,3-difluoro substitution pattern distinguishes it from the extensively characterized 2,6-difluorobenzamide series, which includes compounds like PC190723 [2]. The 2,6-difluorobenzamides have established SAR trends linking specific 3-position substituents to antibacterial potency [3]. The 2,3-difluoro isomer remains largely unexplored in this context, offering a distinct chemical scaffold for exploring novel FtsZ binding interactions and potentially circumventing pre-existing resistance mechanisms to 2,6-difluorobenzamide-based inhibitors.

FtsZ inhibition antibacterial MRSA

Differentiation-Inducing Activity in Undifferentiated Cell Models

2,3-Difluoro-6-methoxybenzamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. While specific quantitative IC₅₀ values for this activity are not available in the current search corpus, this functional property is not universally shared among benzamide derivatives and represents a distinct phenotypic readout compared to simple enzyme inhibition.

cell differentiation cancer psoriasis

Optimal Research Application Scenarios for 2,3-Difluoro-6-methoxybenzamide Procurement


HDAC6-Targeted Epigenetic Research and Inhibitor Development

2,3-Difluoro-6-methoxybenzamide is an ideal procurement choice for laboratories engaged in HDAC6-focused epigenetic research. Its high potency (IC₅₀ = 5 nM) and 96-fold selectivity over HDAC9 [1] make it suitable for cellular and biochemical assays where minimizing off-target histone deacetylase activity is critical. Researchers investigating HDAC6′s role in cancer, neurodegeneration, or inflammation can use this compound to validate target engagement and probe isoform-specific functions. The compound′s well-characterized in vitro activity profile supports its use as a reference inhibitor in HDAC6 assay development and high-throughput screening campaigns.

Novel Antibacterial Discovery Targeting FtsZ Polymerization

For antibacterial discovery programs focused on the essential bacterial cell division protein FtsZ, 2,3-Difluoro-6-methoxybenzamide represents a valuable chemical probe for exploring novel binding modes. Its 2,3-difluoro substitution pattern is structurally distinct from the well-studied 2,6-difluorobenzamide series, offering a unique scaffold for SAR exploration and resistance-breaking strategies [2][3]. This compound is particularly relevant for research on methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens, where FtsZ inhibition remains a clinically underexploited antibacterial mechanism. Procurement of this compound enables structure-activity relationship studies that may lead to next-generation FtsZ inhibitors with improved potency and novel resistance profiles.

Cellular Differentiation and Phenotypic Screening in Oncology and Dermatology

2,3-Difluoro-6-methoxybenzamide′s reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [4] positions it as a specialized tool for phenotypic screening in oncology and dermatology research. Laboratories investigating differentiation-based therapies for cancer or proliferative skin disorders such as psoriasis can use this compound to explore novel differentiation-inducing mechanisms. Because this functional activity is not a universal property of benzamide derivatives, procurement of this specific compound is essential for researchers aiming to replicate or extend findings related to benzamide-induced cellular differentiation pathways.

Chemical Biology Probe for Dual-Target or Polypharmacology Studies

Given its dual activity profile encompassing both HDAC6 inhibition [1] and FtsZ interaction [2], 2,3-Difluoro-6-methoxybenzamide serves as a unique chemical biology probe for investigating potential polypharmacology or pathway crosstalk. This compound is particularly valuable for academic laboratories exploring the intersection of epigenetic regulation and cell division machinery, or for industrial screening programs seeking to identify compounds with multi-target activity profiles. Its availability at commercial purity levels (95–98%) from reputable vendors ensures reproducibility across independent studies, making it a reliable procurement choice for hypothesis-driven chemical biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-6-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.